![molecular formula C15H17BrN2O2 B2417641 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide CAS No. 1645401-25-7](/img/structure/B2417641.png)
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide, commonly known as BrB-NCTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Applications De Recherche Scientifique
Novel Synthetic Methods
Research has been conducted on the development of novel and convenient synthetic methods for benzonitriles, which are crucial intermediates in the synthesis of various pharmaceutical and agrochemical products. A study by Anbarasan, Neumann, and Beller (2011) demonstrated the use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for the synthesis of benzonitriles from (hetero)aryl bromides, including those that are electronically different or sterically demanding. This method could be applied to the synthesis of compounds similar to 3-(4-Bromophenyl)-N-[cyano(oxolan-3-yl)methyl]propanamide, showcasing its potential utility in pharmaceutical intermediate synthesis (Anbarasan, Neumann, & Beller, 2011).
Antimicrobial Activity
Compounds containing the propanamide moiety, especially those with halogenated aromatic units, have been investigated for their antimicrobial properties. Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and evaluated their antibacterial and antifungal activities. The study revealed that these compounds possess significant antimicrobial properties, suggesting that this compound could also be explored for its potential antimicrobial applications (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Photodynamic Therapy Applications
The study of bromophenol derivatives in the context of photodynamic therapy (PDT) for cancer treatment is another area of interest. Guo et al. (2018) synthesized a novel bromophenol derivative and investigated its effects on human A549 lung cancer cells, demonstrating its potential in inducing cell cycle arrest and apoptosis via ROS-mediated pathways. This suggests that structurally related compounds like this compound might have applications in developing new PDT agents (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-N-[cyano(oxolan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-13-4-1-11(2-5-13)3-6-15(19)18-14(9-17)12-7-8-20-10-12/h1-2,4-5,12,14H,3,6-8,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPCMALVRLRCQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)CCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2417558.png)
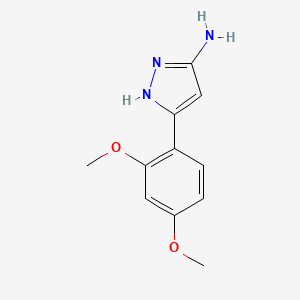
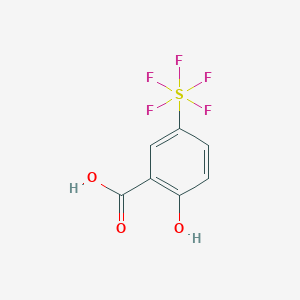



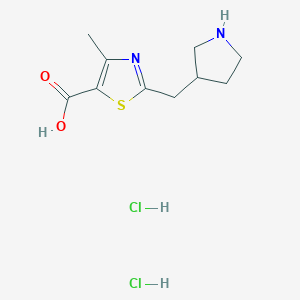
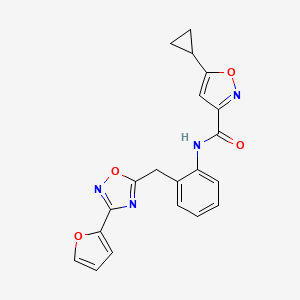
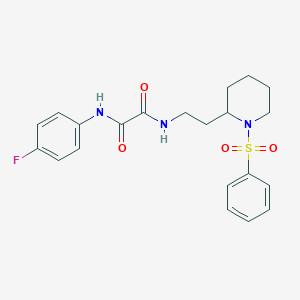


![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)